Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable diene and a carbonyl compound.
Coupling Reactions: The final step involves coupling the thiadiazole intermediate with the furan ring through a thioether linkage, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring can interact with enzymes and receptors, modulating their activity. Additionally, the methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: This compound shares the furan ring and ester functional group but lacks the thiadiazole and methoxyphenyl groups.
4-Methoxyphenyl-1,2,4-thiadiazole: This compound contains the thiadiazole and methoxyphenyl groups but lacks the furan ring and ester functional group.
Uniqueness
Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate is unique due to the combination of its furan ring, thiadiazole ring, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-20-11-5-3-10(4-6-11)14-17-16(24-18-14)23-9-12-7-8-13(22-12)15(19)21-2/h3-8H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFHPTKIPNDXOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC3=CC=C(O3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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